molecular formula C10H13IO2 B14046976 1,4-Dimethoxy-2-ethyl-5-iodobenzene

1,4-Dimethoxy-2-ethyl-5-iodobenzene

Cat. No.: B14046976
M. Wt: 292.11 g/mol
InChI Key: AAUILAUBBSBCCS-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-ethyl-5-iodobenzene is an organic compound with the molecular formula C10H13IO2 It is a derivative of benzene, featuring methoxy groups at the 1 and 4 positions, an ethyl group at the 2 position, and an iodine atom at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxy-2-ethyl-5-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1,4-dimethoxy-2-ethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine being introduced to the aromatic ring at the 5 position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-ethyl-5-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the iodine atom.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidizing the ethyl group.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used to reduce the iodine atom.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include 1,4-dimethoxy-2-carboxybenzene or 1,4-dimethoxy-2-formylbenzene.

    Reduction: The major product is 1,4-dimethoxy-2-ethylbenzene.

Scientific Research Applications

1,4-Dimethoxy-2-ethyl-5-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,4-Dimethoxy-2-ethyl-5-iodobenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution, the iodine atom acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. In biological systems, it may interact with enzymes or receptors, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxybenzene: Lacks the ethyl and iodine substituents, making it less reactive in certain types of reactions.

    1,4-Dimethoxy-2-ethylbenzene: Lacks the iodine substituent, affecting its reactivity in substitution reactions.

    1,4-Dimethoxy-5-iodobenzene: Lacks the ethyl group, influencing its physical and chemical properties.

Uniqueness

1,4-Dimethoxy-2-ethyl-5-iodobenzene is unique due to the presence of both the ethyl and iodine substituents, which confer distinct reactivity and properties. This combination allows for a wider range of chemical transformations and applications compared to its simpler analogs.

Properties

Molecular Formula

C10H13IO2

Molecular Weight

292.11 g/mol

IUPAC Name

1-ethyl-4-iodo-2,5-dimethoxybenzene

InChI

InChI=1S/C10H13IO2/c1-4-7-5-10(13-3)8(11)6-9(7)12-2/h5-6H,4H2,1-3H3

InChI Key

AAUILAUBBSBCCS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OC)I)OC

Origin of Product

United States

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